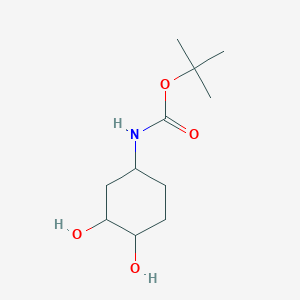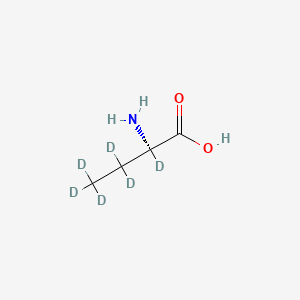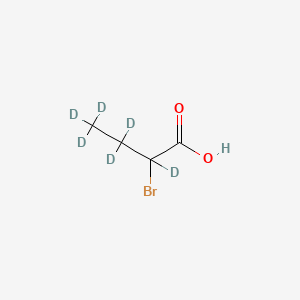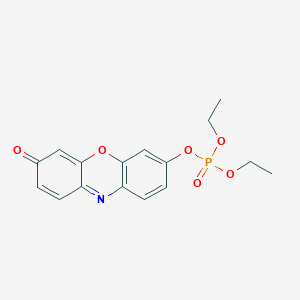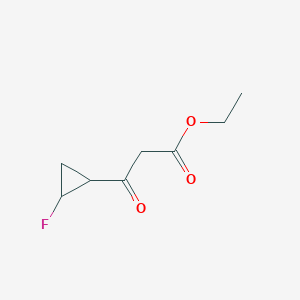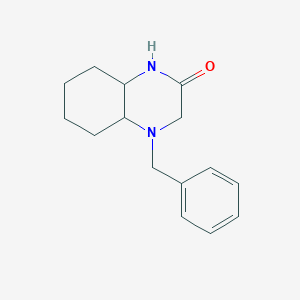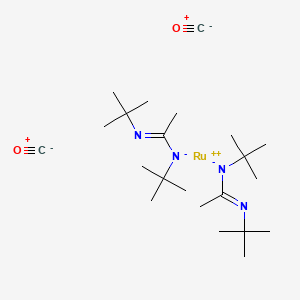
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) is a complex organometallic compound It is known for its unique structure, which includes a ruthenium center coordinated with carbon monoxide and a tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) typically involves the reaction of a ruthenium precursor with tert-butyl isocyanide and carbon monoxide. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane. The reaction conditions include moderate temperatures and the presence of a base to facilitate the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ruthenium(3+) complex, while substitution reactions can produce a variety of new complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions that are challenging with other catalysts .
Biology and Medicine
While specific applications in biology and medicine are less documented, organometallic compounds like this one are often explored for their potential in drug development and as imaging agents due to their unique properties .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved conductivity or catalytic activity .
Mécanisme D'action
The mechanism by which tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can activate the substrates, making them more reactive and facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other ruthenium complexes with different ligands, such as:
- Ruthenium(2+) complexes with phosphine ligands
- Ruthenium(2+) complexes with nitrogen-based ligands
Uniqueness
What sets tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) apart is its unique ligand structure, which provides distinct reactivity and selectivity in catalytic applications. This makes it a valuable compound for specific chemical transformations that are challenging with other catalysts .
Propriétés
Formule moléculaire |
C22H42N4O2Ru |
|---|---|
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) |
InChI |
InChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2 |
Clé InChI |
QOTPFYAVSNZFFL-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


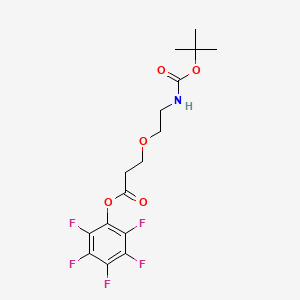
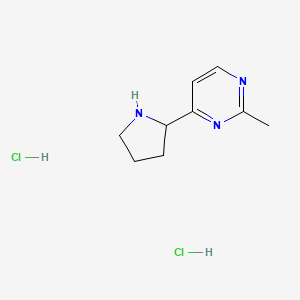
![2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B12308066.png)

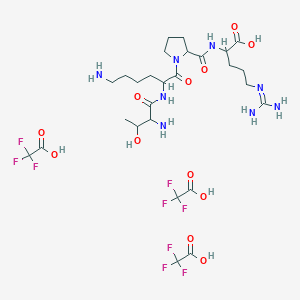
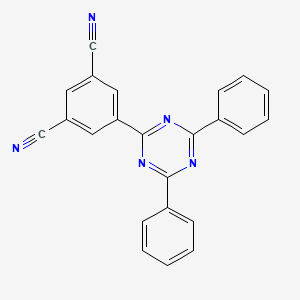
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
